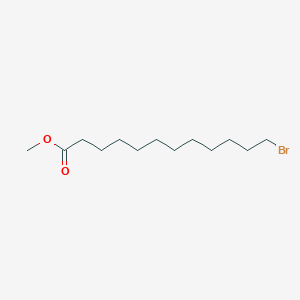

Methyl 12-bromododecanoate

Overview

Description

Methyl 12-bromododecanoate is a chemical compound with the CAS Number: 26825-95-6 and a molecular weight of 293.24 . It is a solid substance at room temperature .

Synthesis Analysis

This compound can be synthesized from Methyl 12-hydroxydodecanoate, triphenylphosphine, and carbon tetrabromide . The reaction is stirred in toluene at room temperature for 3 hours. The reaction solution is then filtered and concentrated to dryness. The residue is purified by column chromatography on silica gel to yield this compound .Molecular Structure Analysis

The molecular formula of this compound is C13H25BrO2 . It contains a total of 40 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

1. Surface Interaction Studies

- Packing of Bromoalkanoic Acids on Graphite: A study by Fang, Giancarlo, and Flynn (1998) investigated the adsorption of 11-bromoundecanoic acid and 12-bromododecanoic acid on graphite surfaces using Scanning Tunneling Microscopy. They observed significant differences in the packing structures of these molecules at the liquid-solid interface, attributing these differences to geometric effects (Fang, Giancarlo, & Flynn, 1998).

2. Synthesis and Chemical Properties

- Synthesis of Geometric Isomers: Research by Rakoff and Emken (1978) focused on the synthesis of geometric isomers of deuterated 12-octadecenoates and their triglycerides for use in metabolism studies. They employed various chemical reactions, including the Wittig reaction and thermal decomposition, to achieve these syntheses (Rakoff & Emken, 1978).

- Synthesis of Alkyl Bromides: Kilbourn, McElvany, and Welch (1982) developed a new method for radiobromination to prepare Bromine-77 labeled alkyl bromides, including 77Br-12-bromododecanoic acid. This method was useful for studying myocardial metabolism (Kilbourn, McElvany, & Welch, 1982).

3. Biological and Environmental Applications

- Neural Stem Cell Research: Schneider and d’Adda di Fagagna (2012) explored the impact of Bromodeoxyuridine (BrdU) on neural stem cells. They found that exposure to BrdU resulted in the loss of global DNA methylation and induced astrocytic differentiation in these cells (Schneider & d’Adda di Fagagna, 2012).

- Agricultural Applications and Alternatives: Research by Fields and White (2002) discussed alternatives to methyl bromide, a fumigant, for controlling stored-product and quarantine insects. They examined various physical control methods and chemical replacements (Fields & White, 2002).

4. Material Science and Chemical Engineering

- Cross-Metathesis for Nylon Precursors: Abel et al. (2014) described a two-step synthesis process for producing methyl 12-aminododecanoate and 13-aminotridecanoate from methyl oleate. These compounds are precursors for nylon 12 and nylon 13 and represent a significant advancement in synthesizing these materials from renewable resources (Abel et al., 2014).

Safety and Hazards

Methyl 12-bromododecanoate is classified under GHS07. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name |

methyl 12-bromododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXOHINFQALBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274811 | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26825-95-6 | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 12-Bromododecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)

![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)